CCG-257081

Prostate cancer Castrate-resistant Cell viability

Researchers often face variability in MRTF/SRF inhibitor potency. CCG-257081 solves this with validated, enantiomer-specific activity. - S-enantiomer: 66% ACTA2 inhibition at 10 µM, pirin FP IC50 8 µM; R-enantiomer shows only 13% inhibition. - 3.3× more potent than CCG-1423 in CRPC cells (IC50: 3.0 µM vs. 9.9 µM). - Prevents bleomycin-induced lung fibrosis at 100 mg/kg oral dosing with superior tolerability vs. nintedanib. - Induces apoptosis in BRAFi-resistant melanoma (colony IC50: 1 µM) and synergizes with anti-PD1 therapy.

Molecular Formula C24H19ClF3N3O2
Molecular Weight 473.9 g/mol
CAS No. 1922098-90-5
Cat. No. B606543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-257081
CAS1922098-90-5
SynonymsCCG-257081;  CCG 257081;  CCG257081; 
Molecular FormulaC24H19ClF3N3O2
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESC1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32)
InChIKeyBEDJWRJGMARXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCG-257081 Procurement Guide


CCG-257081 (also known as MRTF/SRF-IN-1) is a small molecule inhibitor of the myocardin-related transcription factor and serum response factor (MRTF/SRF) pathway, acting through inhibition of the Rho/MRTF/SRF transcriptional axis . The compound has a molecular formula of C24H19ClF3N3O2, molecular weight of 473.87, and exhibits solubility in DMSO at 50 mg/mL (105.51 mM) [1]. CCG-257081 has demonstrated in vivo efficacy in preventing bleomycin-induced fibrosis in multiple mouse models and has shown activity in overcoming targeted therapy resistance in melanoma [2].

1 MRTF/SRF pathway inhibition studies
2 Fibrosis and drug-resistance model contexts
3 Enantiomer-specific activity review

Why Analog Substitution Fails


MRTF/SRF pathway inhibitors within the CCG series exhibit substantial variability in potency, selectivity, and in vivo efficacy that precludes simple substitution. CCG-1423, CCG-257081, and CCG-203971, despite sharing a common pathway target, differ markedly in their cellular IC50 values, enantiomer-specific activity profiles, and functional outcomes in disease models [1]. Notably, the pirin binding affinity, which contributes to anti-fibrotic and anti-metastatic effects, varies by orders of magnitude across analogs, with some derivatives (e.g., CCG-258531) showing negligible binding (KD >100 μM) . Furthermore, enantiomeric composition critically determines biological activity; the S-enantiomer of CCG-257081 demonstrates pirin binding FP IC50 of 8 μM and ACTA2 inhibition of 66%, whereas the R-enantiomer shows only 13% inhibition despite comparable SRE.L reporter activity [2]. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than pathway classification alone.

Analog
CCG-1423 and CCG-203971 differ in potency and pirin binding; direct replacement without re-validation may shift pathway response.
Enantiomer
Biological activity is enantiomer-dependent; racemic or R-enantiomer may not reproduce reported ACTA2 suppression and pirin binding outcomes.

CCG-257081 Comparative Evidence


CRPC Cell Viability Comparison

In an isogenic model of castrate-resistant prostate cancer (CRPC) using LNCaP Abl androgen deprivation-resistant cells, CCG-257081 demonstrated significantly greater potency than CCG-1423, with IC50 values of 3.0 ± 1.1 μM versus 9.9 ± 2.2 μM, respectively, representing a 3.3-fold difference [1]. In parental LNCaP cells, the pattern reversed, with CCG-1423 showing greater potency (13.4 ± 2.5 μM vs. 7.2 ± 1.1 μM for CCG-257081), indicating that the selection of MRTF/SRF inhibitor must be context-dependent based on androgen sensitivity status [1].

CRPC Viability
Head-to-head
IC50 3.0 μM (LNCaP Abl)
vs CCG-1423 9.9 μM; 3.3-fold difference
Supports context-dependent selection based on androgen sensitivity status.
5-day viability; mean ± SD
Prostate cancer Castrate-resistant Cell viability Enzalutamide

Lung Fibrosis Prevention: CCG-257081 vs. Nintedanib

In a murine model of chemotherapy-induced lung fibrosis, CCG-257081 at 100 mg/kg PO prevented fibrosis to a degree comparable with nintedanib based on hydroxyproline content and histopathology [1]. However, CCG-257081 demonstrated a critical differentiating feature: mice treated with 100 mg/kg CCG-257081 gained weight versus vehicle-treated controls, while those receiving nintedanib and prednisolone lost significant weight [1]. Additionally, only CCG-257081 decreased plasminogen activator inhibitor-1 (PAI-1), a key fibrosis-linked marker, in bronchoalveolar lavage fluid [1]. Prednisolone treatment led to marked increases in lung fibrosis [1].

Lung Fibrosis
Head-to-head
Weight gain with CCG-257081; PAI-1 decrease
vs nintedanib weight loss; prednisolone increased fibrosis
Supports body-weight endpoint differentiation in fibrosis models.
Bleomycin murine model; 100 mg/kg oral
Lung fibrosis Bleomycin In vivo Prevention

Enantiomer-Specific Pirin Binding & ACTA2

The S-enantiomer of CCG-257081 exhibits markedly superior biological activity compared to the R-enantiomer across multiple assays. In pirin binding fluorescence polarization assays, S-CCG-257081 demonstrated an FP IC50 of 8 μM, while the R-enantiomer showed no detectable inhibition at 10 μM (>>10 μM) [1]. In normal human lung fibroblasts, S-CCG-257081 inhibited ACTA2 (α-smooth muscle actin) expression by 66% at 10 μM, compared to only 13% inhibition by the R-enantiomer [1]. Notably, both enantiomers showed comparable activity in SRE.L reporter assays (S: 3.4 μM; R: 2.2 μM) [1], demonstrating that enantiomeric identity selectively affects downstream functional outcomes rather than primary pathway engagement.

Enantiomer ACTA2
Head-to-head
S: 66% inhibition; pirin FP IC50 8 μM
R: 13% inhibition; pirin FP IC50 >10 μM
Supports enantiomer-specific ACTA2 suppression and pirin binding.
NHLF cells; 10 μM treatment
Enantiomer Pirin ACTA2 Stereochemistry

Apoptosis Induction in BRAFi-Resistant Melanoma

In vemurafenib-resistant YUMMER_R melanoma cells, CCG-257081 induced activation of caspase-3 and caspase-7, increased PARP cleavage, and enhanced propidium iodide (PI) staining—apoptotic markers that were not induced by vemurafenib alone in resistant cells [1]. The S-enantiomer of CCG-257081 suppressed development of vemurafenib-resistant colonies with an IC50 of 1 μM, demonstrating greater potency than the R-enantiomer [1]. In vivo, CCG-257081 reduced proliferation (Ki67) and activated caspase-3 in YUMMER_R melanoma tumors [1].

Melanoma Apoptosis
Head-to-head
Caspase-3/7, PARP cleavage, PI staining induced
Vemurafenib alone did not induce these markers
Supports apoptosis endpoint context in BRAFi-resistant melanoma.
S-enantiomer colony IC50 1 μM
Melanoma BRAF inhibitor resistance Apoptosis Caspase activation

SRE.L Activity and Cell Migration Comparison

CCG-257081 demonstrates class-level differentiation from the earlier analog CCG-203971. While direct head-to-head data are not available for identical assay conditions, cross-compound profiling reveals distinct activity signatures. CCG-203971 inhibits RhoA/C-activated SRE luciferase with IC50 of 6.4 μM and suppresses PC-3 prostate cancer cell migration with IC50 of 4.2 μM [1]. In contrast, CCG-257081 exhibits SRE.L reporter IC50 of 3.4 μM (S-enantiomer) and ACTA2 expression inhibition of 66% at 10 μM [2], alongside demonstrated pirin binding (KD 8.6 μM by ITC) . This binding interaction is absent in CCG-203971 characterization.

SRE.L & Migration
Class-level
SRE.L IC50 3.4 μM; pirin binding present
CCG-203971 SRE IC50 6.4 μM; pirin not characterized
Supports pirin-binding distinction; cross-study comparisons require caution.
Different assay systems
SRE.L Cell migration PC-3 CCG-203971

Pirin Binding and Dual Targeting

CCG-257081 was developed as an advanced analog in the CCG-1423/CCG-203971 series and co-crystallizes with pirin, an iron-dependent co-transcription factor that regulates both NFκB-mediated inflammation and MRTF/SRF-mediated fibrosis [1]. This dual targeting is supported by affinity isolation studies that identified pirin as the molecular target of this compound series [1]. CCG-257081 shows direct pirin binding with ITC KD of 8.6 μM , while the closely related analog CCG-222740 exhibits stronger binding (KD 4.3 μM) but lacks the extensive in vivo fibrosis prevention data established for CCG-257081 . The inactive analog CCG-258531 (KD >100 μM) serves as a negative control .

Pirin Binding
Class-level
ITC KD 8.6 μM; co-crystallized with pirin
CCG-222740 KD 4.3 μM; CCG-258531 >100 μM
Supports pirin-binding tier with in vivo validation context.
Intermediate affinity among series
Pirin NFκB Dual mechanism Target identification

Optimal Use Cases for CCG-257081


Pulmonary Fibrosis Prevention in Murine Models

CCG-257081 is uniquely positioned for studies investigating prevention of bleomycin-induced or chemotherapy-associated lung fibrosis. At 100 mg/kg oral dosing, CCG-257081 achieved fibrosis prevention comparable to nintedanib while demonstrating superior tolerability as evidenced by weight gain versus weight loss in comparator-treated animals [1]. The compound also uniquely decreased PAI-1 levels in bronchoalveolar lavage fluid, a mechanistic distinction from nintedanib [1]. This application is supported by NIH SBIR funding specifically for developing CCG-257081 as a preventive therapy for bleomycin-induced lung fibrosis [2].

Overcoming BRAF Inhibitor Resistance

For laboratories investigating mechanisms of acquired resistance to BRAF inhibitors (vemurafenib, dabrafenib), CCG-257081 provides a validated tool compound that induces apoptosis in resistant cells—an activity absent with BRAF inhibitors alone [1]. The S-enantiomer suppresses vemurafenib-resistant colony development with an IC50 of 1 μM and activates caspase-3 in resistant tumors in vivo [1]. CCG-257081 also reduces PDL1 expression and enhances response to anti-PD1 immunotherapy in resistant melanoma models [3], supporting combination therapy studies.

CRPC Combination with Enzalutamide

CCG-257081 demonstrates a 3.3-fold potency advantage over CCG-1423 in androgen deprivation-resistant LNCaP Abl prostate cancer cells (IC50: 3.0 μM vs. 9.9 μM) [1]. This potency differential makes CCG-257081 the preferred MRTF/SRF inhibitor for studies in the castrate-resistant setting. The compound induces cellular senescence in CRPC cells and shows synergistic effects with enzalutamide in parental LNCaP cells [1], providing a foundation for combination studies targeting AR co-factor pathways.

Enantiomer-Specific ACTA2 Suppression

Investigations focusing on ACTA2 (α-SMA) suppression in fibroblasts or myofibroblast differentiation should prioritize enantiopure S-CCG-257081, which achieves 66% inhibition of ACTA2 expression at 10 μM compared to only 13% for the R-enantiomer [1]. Researchers using racemic material must account for this 5.1-fold difference in functional activity. The pirin binding property (FP IC50 8 μM for S-enantiomer; no inhibition at 10 μM for R-enantiomer) [1] also makes S-CCG-257081 the appropriate choice for studies exploring the pirin-MRTF/SRF axis.

Application
Selection Property
Validation Focus
Pulmonary fibrosis prevention models
Body-weight trajectory context
Fibrosis endpoint and PAI-1 modulation
BRAF inhibitor resistance mechanism studies
Apoptosis induction context
Caspase activation and colony suppression endpoints
Castrate-resistant prostate cancer models
Androgen sensitivity-dependent potency profile
Cell viability and senescence endpoints
Myofibroblast differentiation studies
Enantiomer-specific ACTA2 suppression
ACTA2 expression and pirin binding endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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